molecular formula C12H24N2O2 B143342 Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 138022-02-3

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No. B143342
Key on ui cas rn: 138022-02-3
M. Wt: 228.33 g/mol
InChI Key: FXEYGOYVUJFORB-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

To a solution of 1.32 g (4.07 mM) of N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide in ethanol was added 0.23 g (6.08 mM) of sodium borohydride at room temperature and the mixture was stirred at room temperature for 2.5 hours. To this reaction mixture was further added 0.27 g (7.1 mM) of sodium borohydride and the mixture was stirred at room temperature for 20 hours. The mixture was then stirred at 60° C. for 1.5 hours. To this reaction mixture was added water to stop the reaction and methylene chloride was added for extraction. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off to provide the title compound as colorless oil (1.00 g, quantitative).
Name
N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)C(=O)C(F)(F)F.[BH4-].[Na+].O.C(Cl)Cl>C(O)C>[CH3:1][NH:2][CH2:9][CH:10]1[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide
Quantity
1.32 g
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)CC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 60° C. for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added for extraction
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CNCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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